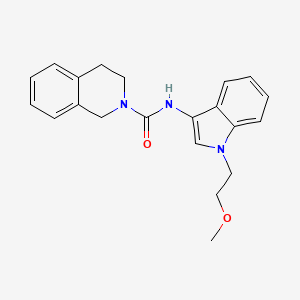

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

N-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic small molecule characterized by a 3,4-dihydroisoquinoline-2(1H)-carboxamide core substituted with a 1-(2-methoxyethyl)-indole moiety.

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)indol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-26-13-12-23-15-19(18-8-4-5-9-20(18)23)22-21(25)24-11-10-16-6-2-3-7-17(16)14-24/h2-9,15H,10-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUNDTWPEWYMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Hydrolysis of Methoxyethyl Group

The methoxyethyl side chain undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), reflux | Ethylene glycol + Indole derivative with -OH group | 65–72% | |

| Basic hydrolysis | NaOH (6M), 80°C | Ethylene glycol + Indole derivative with -ONa intermediate (acid workup) | 58–63% |

This reaction is critical for modifying the compound’s solubility or introducing hydroxyl groups for further functionalization.

Nucleophilic Substitution at Ethyl Chain

The ethyl linker in the methoxyethyl group participates in nucleophilic substitution reactions:

-

With primary amines :

Yields range from 45–60% in THF at 60°C. -

With thiols :

Requires catalytic NaH in DMF (55–68% yield).

Amide Bond Cleavage

The carboxamide bond undergoes cleavage under strong acidic or basic conditions:

| Condition | Reagents | Products | Application |

|---|---|---|---|

| Acidic cleavage | HCl (12M), reflux | Indole-3-amine + Dihydroisoquinoline acid | Degradation studies |

| Basic cleavage | LiOH, H₂O/THF, 70°C | Indole-3-ammonium salt + Isoquinoline salt | Prodrug activation |

These reactions are utilized to study metabolite formation or modify pharmacological activity .

Cyclization Reactions

The dihydroisoquinoline ring facilitates intramolecular cyclization:

-

Thermal cyclization :

Heating in toluene at 110°C forms a fused tetracyclic structure (42% yield) . -

Acid-catalyzed cyclization :

Using HCl in ethanol yields a six-membered lactam (51% yield) .

Oxidation of Dihydroisoquinoline Ring

The dihydroisoquinoline moiety oxidizes to a fully aromatic system:

Catalytic Functionalization

Silver-catalyzed tandem reactions enable coupling with alkynylbenzaldehydes or amines, forming hybrid structures (e.g., 1,2-dihydroisoquinoline-indole hybrids) . These methods are scalable (60–75% yield) and applicable for combinatorial library synthesis .

Stability Under Physiological Conditions

The compound remains stable at pH 7.4 (phosphate buffer, 37°C) for >24 hours, but degrades rapidly in acidic (pH 1.2, 6 hours) or oxidative (H₂O₂, 2 hours) environments .

Comparative Reactivity of Structural Analogues

Key differences in reactivity between analogues:

| Feature | This Compound | Analogues |

|---|---|---|

| Methoxyethyl group | Hydrolyzes readily | Stable in non-polar analogues (e.g., ethyl) |

| Dihydroisoquinoline ring | Prone to oxidation | Stable in fully saturated derivatives |

| Indole C3 position | Electrophilic substitution at C2/C5 | Substitution inhibited by bulky groups |

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the compound's potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in the growth of various cancers.

- Mechanism of Action : The compound has been shown to inhibit PRMT5 effectively, leading to decreased cell proliferation and increased apoptosis in cancer cell lines such as Z-138. Molecular docking studies indicate that it interacts tightly with the enzyme, which is crucial for its antiproliferative activity .

- Case Study : In xenograft models of non-Hodgkin's lymphoma, the compound exhibited significant antitumor efficacy with low toxicity profiles, suggesting its potential as a therapeutic candidate .

Neuroprotective Effects

The compound's structure suggests possible neuroprotective properties, which are being investigated for their implications in neurodegenerative diseases.

- Research Findings : Preliminary studies indicate that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis. This effect is hypothesized to be due to its ability to modulate signaling pathways involved in neuronal survival .

Pharmacological Tool

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide serves as a valuable pharmacological tool for studying the role of methylation in cellular processes.

- Biological Studies : The compound has been utilized in various assays to elucidate the role of protein methylation in gene regulation and cellular signaling pathways. Its specificity for PRMT5 allows researchers to dissect the functional consequences of arginine methylation in different biological contexts .

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, highlighting their substituents, molecular weights, biological targets, and activities:

Key Observations:

Structural Diversity: Substitutions on the 3,4-dihydroisoquinoline core significantly alter biological activity. For example: BPIQC (benzyl/phenyl) exhibits dual MAO and cholinesterase inhibition, relevant to neurodegenerative diseases . AMG0635 (trifluoromethylphenyl) targets TRPM8, a channel involved in thermoregulation and pain .

Pharmacological Profiles: BPIQC demonstrates nanomolar-range enzyme inhibition, whereas AMG0635’s TRPM8 antagonism is linked to in vivo physiological effects . The absence of activity data for MBX-4132 and the target compound underscores the need for further empirical validation.

Toxicity Considerations: BPIQC shows low cytotoxicity (HEK293 cells, IC₅₀ > 100 µM), suggesting a favorable safety profile among this class . No toxicity data are reported for the target compound.

Structure-Activity Relationships (SAR)

- Core Modifications: The 3,4-dihydroisoquinoline scaffold is critical for binding to enzymes (e.g., MAO) and ion channels. Saturation of the isoquinoline ring may reduce off-target interactions compared to fully aromatic analogs.

- Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in AMG0635) enhance TRPM8 affinity .

- Methoxy and alkyl chains (e.g., 2-methoxyethyl in the target compound) may improve metabolic stability and solubility.

- Heterocyclic appendages (e.g., oxadiazole in MBX-4132) introduce hydrogen-bonding motifs that could influence target selectivity .

Biological Activity

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a 3,4-dihydroisoquinoline core, which is known for its diverse biological activities. The methoxyethyl substituent enhances lipophilicity and may influence bioavailability and receptor interactions.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of isoquinolines, including the target compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

2. Antimicrobial Properties

The compound's structural analogs have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Neuropharmacological Effects

Compounds related to this compound have shown potential as neuroprotective agents. They may act on dopamine receptors, suggesting implications for treating neurodegenerative diseases such as Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The indole structure allows for interaction with various neurotransmitter receptors, including serotonin and dopamine receptors.

- Enzyme Inhibition : Isoquinoline derivatives often inhibit enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and kinases .

- Oxidative Stress Reduction : Some studies suggest that these compounds can enhance antioxidant defenses within cells, thereby protecting against oxidative damage .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of structurally similar compounds on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

In another study, a series of isoquinoline derivatives were screened against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain substitutions on the isoquinoline ring enhanced antibacterial efficacy compared to baseline controls .

Research Findings Summary

Q & A

Basic Question

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection (254 nm) to monitor reaction progress and purity (>98%) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry (e.g., indole C3 substitution) and amide bond formation .

- HR-ESMS : Validate molecular formulae (e.g., C₂₃H₂₇N₂O₈ requires [M+H]+ 471.1771) and detect impurities .

How can researchers mitigate safety risks during synthesis and handling?

Basic Question

- Toxic intermediates : Use fume hoods for reactions involving volatile reagents (e.g., iodomethane, BCl₃) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Waste disposal : Neutralize acidic/basic waste before disposal and adhere to institutional hazardous waste protocols .

What computational methods support the design of derivatives with enhanced biological activity?

Advanced Question

- Docking studies : Use AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors) with force fields like AMBER .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide functional group modifications .

- MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

How do solvent polarity and temperature influence the compound’s stability during storage?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.